molecular formula C13H11IN4O2 B1421292 Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate CAS No. 1150164-66-1

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate

Cat. No. B1421292
CAS RN: 1150164-66-1
M. Wt: 382.16 g/mol
InChI Key: SWSBKUAZDUMVBE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is a chemical compound used for proteomics research . It is available from various suppliers for experimental and research use .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates were synthesized by a reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate are not detailed in the search results, pyrazoles in general are known to be involved in a variety of chemical reactions. For example, they can be synthesized through multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is C13H11IN4O2 and its molecular weight is 382.16 .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate and its derivatives have been extensively studied for their crystal structures. For instance, Kumar et al. (2018) analyzed the crystal structure of a similar compound, Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, using X-ray structure analysis, revealing its triclinic crystal formation and providing insights into the molecular interactions stabilizing the structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Fungicidal and Plant Growth Regulation Activities

Some derivatives of Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate have shown potential in agriculture. Minga (2005) synthesized a compound with structural similarities and determined through preliminary bioassays that it exhibits fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis of Novel Derivatives

The compound has been a base for synthesizing various novel derivatives with potential applications. Harb et al. (1989) demonstrated the conversion of a related compound, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, into multiple derivatives, indicating its versatility in chemical synthesis (Harb, Hesien, Metwally, & Elnagdi, 1989).

Corrosion Inhibition

Pyrazole derivatives, which include compounds structurally similar to Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate, have been researched as corrosion inhibitors. Dohare et al. (2017) investigated the use of such derivatives in inhibiting corrosion on mild steel, indicating their potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Molecular Modeling Studies

The compound and its derivatives have been subjects of molecular modeling studies to understand their chemical behavior. Chowhan et al. (2020) conducted a theoretical characterization of substituted pyran derivatives using DFT calculations, which provides insights into the molecular interactions and potential applications (Chowhan, Gupta, Sharma, & Frontera, 2020).

Safety and Hazards

When handling Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed .

Mechanism of Action

Target of Action

Similar compounds have been known to act as potent agonists of gpr109b .

Mode of Action

It’s worth noting that the compound might interact with its targets in a way that induces changes at the molecular level, potentially influencing the function of the target proteins or enzymes .

Biochemical Pathways

Given its potential role as an agonist of gpr109b , it might be involved in the regulation of metabolic processes.

Result of Action

As a potential agonist of gpr109b , it might induce cellular responses that are typically associated with the activation of this receptor.

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBKUAZDUMVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674952
Record name Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150164-66-1
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-iodophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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